3-Fluorophenylacetylene

Catalog No.
S708280
CAS No.
2561-17-3
M.F
C8H5F
M. Wt
120.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorophenylacetylene

CAS Number

2561-17-3

Product Name

3-Fluorophenylacetylene

IUPAC Name

1-ethynyl-3-fluorobenzene

Molecular Formula

C8H5F

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C8H5F/c1-2-7-4-3-5-8(9)6-7/h1,3-6H

InChI Key

PTRUTZFCVFUTMW-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)F

Canonical SMILES

C#CC1=CC(=CC=C1)F

3-Fluorophenylacetylene is a colorless liquid at room temperature []. Due to its specific functional groups, it serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Research on this compound primarily focuses on its utilization as a precursor in various reactions for the development of novel functional materials and pharmaceuticals [].


Molecular Structure Analysis

The key feature of 3-fluorophenylacetylene's structure is the combination of a six-membered aromatic ring (benzene) with a terminal alkyne group (C≡C). The fluorine atom (F) is attached to the third carbon atom (position 3) of the benzene ring. This substitution with fluorine slightly alters the electronic properties of the molecule compared to non-fluorinated phenylacetylene []. The presence of the triple bond introduces a region of unsaturation (areas of alternating single and double bonds) in the molecule, which plays a crucial role in its reactivity.


Chemical Reactions Analysis

3-Fluorophenylacetylene is a versatile starting material for various organic transformations. Here are some relevant reactions:

  • Sonogashira coupling: This reaction couples the alkyne group of 3-fluorophenylacetylene with a variety of aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is widely used to synthesize complex organic molecules with diverse functionalities.

Example:

C6H5F-C≡CH + C6H5Br + Pd(PPh3)4 -> C6H5F-C≡C-C6H5 + 2HBr

  • Click chemistry: This approach utilizes the high reactivity of the alkyne group to form 1,2,3-triazoles via cycloaddition with azides. The resulting triazole ring structures find applications in medicinal chemistry and materials science [].

Example:

C6H5F-C≡CH + R-N3 -> C6H5F-C=C-C=N-R []

  • Hydrohalogenation: The terminal alkyne can react with hydrogen halides (HX, where X = Cl, Br, I) to form vinyl halides. This reaction can be used to introduce a halogen atom at the end of the carbon chain [].

Example:

C6H5F-C≡CH + HCl -> C6H5F-CH=CHCl []

Note

Due to the presence of the electron-withdrawing fluorine atom, 3-fluorophenylacetylene might exhibit slightly different reactivity compared to non-fluorinated phenylacetylene in certain reactions.


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: Around 160-162 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and benzene [].
  • Stability: Relatively stable under dry conditions. However, it may decompose upon exposure to light or heat [].

Material Science:

  • Organic synthesis: 3-FPA can serve as a building block for the synthesis of more complex organic molecules with desirable properties. Its unique structure, containing both a triple bond and a fluorine atom, can be beneficial in designing new materials with specific functionalities. For example, 3-FPA can be used to synthesize conjugated polymers, which are polymers with alternating single and double bonds that exhibit interesting electrical and optical properties ScienceDirect.

Medicinal Chemistry:

  • Drug discovery: 3-FPA can be a valuable scaffold for the development of new drugs. By incorporating 3-FPA into the structure of potential drug candidates, researchers can explore how the presence of the triple bond and fluorine atom affects the molecule's interaction with biological targets. This information can be crucial in optimizing the efficacy and safety of new drugs Royal Society of Chemistry.

Organic Chemistry:

  • Reaction mechanisms: 3-FPA can be used as a probe molecule to study the mechanisms of various organic reactions. Its specific reactivity allows researchers to gain insights into how different functional groups interact and how reaction conditions influence the outcome of a reaction The Journal of Organic Chemistry: .

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.62%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-Fluorophenylacetylene

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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